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3,4-Diaminotoluene

Cat. No.: B134574
CAS No.: 496-72-0
M. Wt: 122.17 g/mol
InChI Key: DGRGLKZMKWPMOH-UHFFFAOYSA-N
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Description

Nomenclature and Isomeric Context of Diaminotoluenes

IUPAC and Common Synonyms of 3,4-Diaminotoluene

This compound, a colorless to brownish-purple crystalline solid, is an aromatic organic compound. nih.gov Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 4-methylbenzene-1,2-diamine. nih.gov It is known by several common synonyms, including 4-Methyl-o-phenylenediamine, Toluene-3,4-diamine, and 3,4-Toluylenediamine. nih.govsigmaaldrich.comsielc.com

Synonyms of this compound

IUPAC Name Common Synonyms
4-methylbenzene-1,2-diamine nih.gov 4-Methyl-o-phenylenediamine nih.govsigmaaldrich.com
Toluene-3,4-diamine nih.govsielc.com
3,4-Toluylenediamine nih.govsielc.com
1,2-Diamino-4-methylbenzene nih.gov
4-Methyl-1,2-phenylenediamine sielc.com

Isomeric Landscape of Diaminotoluenes (e.g., 2,4-, 2,6-isomers)

Diaminotoluene (DAT) exists in six isomeric forms, with the position of the two amino groups on the toluene (B28343) ring determining the specific isomer. atamanchemicals.com Besides the 3,4-isomer, other notable isomers include 2,4-diaminotoluene (B122806) and 2,6-diaminotoluene (B122827). inchem.org The 2,4- and 2,6-isomers are the most commercially significant. nih.gov Other isomers include 2,3-diaminotoluene, 2,5-diaminotoluene (B146830), and 3,5-diaminotoluene. inchem.orgnih.govnih.gov

Isomers of Diaminotoluene

Isomer IUPAC Name
2,3-Diaminotoluene 3-methylbenzene-1,2-diamine nih.gov
2,4-Diaminotoluene 4-methylbenzene-1,3-diamine nih.gov
2,5-Diaminotoluene 4-methyl-1,3-benzenediamine
2,6-Diaminotoluene 2-methylbenzene-1,3-diamine
This compound 4-methylbenzene-1,2-diamine nih.gov
3,5-Diaminotoluene 5-methylbenzene-1,3-diamine nih.gov

Commercial Mixtures and Their Composition (e.g., Ortho-DAT)

Diaminotoluenes are often marketed as mixtures of isomers. A common commercial product is "Ortho-DAT" (also referred to as o-TDA), which is a mixture of this compound and 2,3-diaminotoluene. inchem.orgnih.gov The typical composition of Ortho-DAT is approximately 60% 3,4-DAT and 40% 2,3-DAT. inchem.orgnih.gov Another significant commercial mixture is "Meta-DAT," which primarily contains 2,4- and 2,6-diaminotoluene, often in an 80:20 or 65:35 ratio. inchem.org These commercial mixtures are produced by the catalytic hydrogenation of the corresponding dinitrotoluenes. inchem.org

Significance of this compound in Advanced Chemical Sciences

Role as a Core Building Block in Organic Synthesis

This compound is a crucial intermediate in organic synthesis. google.comcymitquimica.com It serves as a precursor for the synthesis of various complex molecules. For instance, it is used in the production of high-grade organic pigments like disperse fluorescent yellow. google.com The compound's reactivity, stemming from its two amino groups, allows it to participate in condensation reactions. It is used in the synthesis of an asymmetrical tetradentate Schiff base through condensation with dehydroacetic acid and salicylic (B10762653) aldehyde. sfdchem.com Furthermore, this compound is a key component in creating corrosion inhibitors for metals such as silver, copper, lead, nickel, and zinc. google.com It is also employed as a chromogenic reagent in the spectrophotometric determination of selenium(IV). sfdchem.com

Importance in Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, this compound and its mixtures are fundamental raw materials. inchem.org Commercial mixtures of 2,3- and 3,4-isomers are utilized as co-reactants in the manufacturing of urethane (B1682113) products, dyes, and rubber antioxidants. inchem.orgnih.gov It also has applications as a substitute for o-phenylenediamine (B120857) in epoxy resin curing. nih.govhaz-map.com The compound's ability to act as a curing agent, polymer initiator, cross-linking agent, chain extender, and capping agent highlights its versatility in polymer production. nih.gov

Emerging Applications in Sensor Technologies

The aromatic amine this compound (3,4-DAT) has attracted significant research interest for its utility in the development of advanced sensor technologies. Its electrochemical activity and ability to participate in the formation of specific recognition elements, such as Schiff bases, make it a versatile compound for creating sensitive and selective detection platforms. Researchers have explored its use both as a target analyte for monitoring hazardous substances and as a fundamental building block in the fabrication of sensors for various chemical species.

Recent advancements have focused on fabricating electrochemical sensors for the detection of 3,4-DAT, which is recognized as a hazardous chemical. researchgate.net These sensors often employ nanomaterials to enhance sensitivity and selectivity. For instance, a glassy carbon electrode (GCE) modified with a TiO₂-Al₂O₃ nanocomposite has been developed for the electrochemical detection of 3,4-DAT. researchgate.netfrontiersin.org Similarly, core-shell magnetic nanocomposites, such as Sr₀.₃Pb₀.₇TiO₃/CoFe₂O₄, have been synthesized and coated onto GCEs to create selective electrochemical sensors for 3,4-DAT. rsc.orgresearchgate.net Another approach involves the use of hydrothermally prepared MnCoₓOᵧ nanoparticles, which, when fabricated into a thin film on a GCE, also serve as a sensitive platform for 3,4-DAT detection through an I-V (current-voltage) method. nih.gov

The performance of these electrochemical sensors demonstrates the potential for real-world applications in environmental monitoring. Key analytical parameters such as sensitivity, limit of detection (LOD), and linear dynamic range (LDR) have been quantified, showcasing high levels of performance.

Table 1: Performance of Electrochemical Sensors for this compound Detection

Sensor Material Sensitivity Limit of Detection (LOD) Linear Dynamic Range (LDR)
TiO₂-Al₂O₃ Nanocomposite/GCE 0.5024x10³ µAµM⁻¹cm⁻² 0.19 ± 0.01 pM 1.0 pM - 1.0 µM
Sr₀.₃Pb₀.₇TiO₃/CoFe₂O₄/GCE 24.3323 µAµM⁻¹cm⁻² 96.09 ± 4.80 pM 0.1 nM - 0.01 mM

Data sourced from multiple research findings. researchgate.netrsc.orgnih.gov

Beyond being a target analyte, this compound is a valuable precursor in the synthesis of molecules used for sensing other ions and compounds. It can be reacted with aldehydes to form Schiff base ligands, which can then chelate with metal ions. nih.gov These resulting complexes can function as ionophores in potentiometric membrane sensors. A notable example is the N,N'-bis(salicylidene)-3,4-diaminotoluene Schiff base, which, when complexed with Cadmium (II), has been used to create a Polyvinyl chloride (PVC)-based membrane sensor highly selective for iodide ions. nih.gov This sensor demonstrated excellent performance, suitable for determining iodide content in environmental water samples. nih.gov

Furthermore, this compound has been proposed as a novel peroxidase substrate for colorimetric sensing applications. researchgate.net In the presence of a peroxidase mimic and hydrogen peroxide, it can be oxidized to produce a colored product, enabling visual detection of target analytes. researchgate.net This property opens avenues for developing simple and rapid colorimetric tests. Research has also explored Schiff bases derived from this compound as "turn-on" fluorescent sensors for detecting metal ions such as Al(III). google.co.jpingentaconnect.com

Table 2: Sensors Utilizing this compound Derivatives

Sensor Type Derivative / Role of 3,4-DAT Target Analyte Key Finding
Potentiometric Membrane Sensor N,N'-bis(salicylidene)-3,4-diaminotoluene-Cd(II) complex (Ionophore) Iodide (I⁻) Works over a wide concentration range (5.3x10⁻⁷ to 1.0x10⁻² M) with a fast response time of 11s. nih.gov
Colorimetric Sensor Peroxidase Substrate Analytes detected via peroxidase mimic reactions (e.g., I⁻) Serves as a colorimetric signal indicator in the presence of H₂O₂. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B134574 3,4-Diaminotoluene CAS No. 496-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzene-1,2-diamine
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InChI

InChI=1S/C7H10N2/c1-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
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InChI Key

DGRGLKZMKWPMOH-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N)N
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Molecular Formula

C7H10N2
Record name 3,4-DIAMINOTOLUENE
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DSSTOX Substance ID

DTXSID9024930
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Molecular Weight

122.17 g/mol
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Physical Description

3,4-diaminotoluene appears as a colorless to brownish purple crystalline solid. Toxic by ingestion and inhalation and an irritant to skin and eyes. Soluble in water, alcohol and ether. Decomposes to emit toxic oxides of nitrogen when heated to high temperature. Used in making dyes., Other Solid, Solid; [HSDB] Colorless to brownish-purple solid; [CAMEO]
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Boiling Point

509 °F at 760 mmHg (Sublimes) (NTP, 1992), 265 °C (sublimes)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), VERY SOL IN WATER
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Color/Form

LEAFLETS FROM PETROLEUM ETHER

CAS No.

496-72-0
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Melting Point

192 to 194 °F (NTP, 1992), 80-90 °C
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Advanced Synthetic Methodologies for 3,4 Diaminotoluene and Its Derivatives

Contemporary Synthesis Routes for 3,4-Diaminotoluene

The industrial and laboratory-scale production of this compound (3,4-DAT) relies on efficient and high-yield synthetic strategies. The primary contemporary route involves the chemical reduction of a nitroaromatic precursor, specifically o-nitro-p-toluidine.

Hydrogenation Reduction of o-Nitro-p-toluidine

The most prevalent and industrially significant method for synthesizing this compound is the catalytic hydrogenation of o-nitro-p-toluidine (also known as 2-nitro-4-toluidine). google.com This process is favored for its high product purity (up to 99.6%) and yields (around 97%), coupled with a shorter synthesis route and significantly less wastewater generation compared to older methods like iron powder or sodium sulfide (B99878) reduction. google.compatsnap.com The fundamental reaction involves the reduction of the nitro group (-NO2) on the o-nitro-p-toluidine molecule to an amino group (-NH2) using hydrogen gas in the presence of a catalyst. commonorganicchemistry.com

A typical industrial process involves dissolving o-nitro-p-toluidine in an alcohol-based solvent, transferring the solution to an autoclave with the chosen catalyst, and then introducing hydrogen gas under controlled temperature and pressure. patsnap.com

The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation reaction. The most commonly employed catalysts are palladium on carbon (Pd/C) and Raney nickel. google.comcommonorganicchemistry.com

Palladium on Carbon (Pd/C): Pd/C is a highly effective catalyst for the hydrogenation of aromatic nitro compounds. commonorganicchemistry.comresearchgate.net It often allows for high conversion rates (>98%) and yields. Palladium catalysts can be used for hydrogenating various nitro compounds, including halogenated ones, with reduced side reactions like dehalogenation. google.com Palladium supported on graphene has also shown high activity and stability in the hydrogenation of nitrotoluenes. rsc.org

Nickel Catalysts (e.g., Raney Nickel): Raney nickel is a cost-effective and highly active catalyst for reducing nitro groups and is widely used in industrial processes. commonorganicchemistry.comgoogle.comrasayanjournal.co.in It is particularly useful when trying to avoid the dehalogenation of substrates that are sensitive to it. commonorganicchemistry.com A typical industrial protocol may use a nickel catalyst at about 10% by weight relative to the o-nitro-p-toluidine. Bimetallic nickel catalysts, such as those containing platinum, have also been studied and can exhibit higher hydrogenation efficiency than monometallic nickel catalysts. rasayanjournal.co.in

The reaction environment, specifically the solvent and operating conditions like temperature and pressure, significantly influences the rate and outcome of the hydrogenation.

Solvent Effects: Alcoholic solvents are commonly used, with methanol (B129727) being a frequent choice due to its effectiveness and low boiling point, which simplifies its removal after the reaction. patsnap.com Ethanol is also a viable solvent, though it may lead to slightly longer reaction times. researchgate.net The solubility of hydrogen and the reactants in the chosen solvent plays a crucial role; protic solvents like alcohols are generally favored as they can promote rapid reaction rates. acs.org The use of aqueous alcohol solutions has also been found to be effective. scientific.net

Reaction Conditions: The hydrogenation is typically carried out in an autoclave under elevated temperature and pressure.

Temperature: Optimal temperatures generally range from 65°C to 85°C. google.com Temperatures exceeding this range can lead to an increase in side reactions, thereby reducing the purity of the final product.

Pressure: Hydrogen pressure is typically maintained between 1.0 and 4.0 MPa (MegaPascals). google.com Lower pressures can slow down the reaction rate, while excessively high pressures may not provide significant benefits and increase operational costs. A common range used in specific protocols is 1-3 MPa. patsnap.com

The table below summarizes typical reaction parameters for the hydrogenation of o-nitro-p-toluidine.

ParameterOptimal RangeImpact on Yield/Purity
Temperature 65–85°C google.comHigher temperatures (>75°C) can increase side reactions.
Hydrogen Pressure 1.0–4.0 MPa google.comLower pressure slows the reaction rate.
Catalyst Loading (Ni) ~10% wt/wt Affects reaction speed and cost-effectiveness.
Solvent to Reactant Ratio 1.5:1 to 3:1 (w/w) google.comEnsures proper dissolution of the starting material.

Achieving high purity is essential for the subsequent use of this compound, especially in pharmaceutical and polymer applications. After the catalytic reaction is complete, the catalyst is first removed by filtration. The purification process then typically involves two main steps:

Solvent Removal: The alcoholic solvent, such as methanol, is removed, often under normal pressure distillation. patsnap.com

Vacuum Distillation: The crude product is then subjected to vacuum distillation (rectification) to isolate pure this compound, effectively separating it from any remaining starting material, by-products, or isomers. patsnap.com This method can yield a product with a purity of 99.5% or higher. google.com

For further purification, especially on a laboratory scale, recrystallization is an effective technique. This involves dissolving the solid product in a suitable hot solvent or solvent mixture (e.g., ethanol/water or benzene) and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. orgsyn.org The purity can be further enhanced by repeated recrystallization procedures. google.com

Purification StepDescriptionObjective
Filtration The reaction mixture is filtered to separate the solid catalyst. Catalyst recovery and removal from the product stream.
Solvent Distillation The solvent (e.g., methanol) is removed by distillation. patsnap.comTo concentrate the crude product before final purification.
Vacuum Distillation The crude product is distilled under reduced pressure. google.comTo isolate the final product with high purity (>99%).
Recrystallization The solid product is dissolved in a hot solvent and cooled to form crystals. studymind.co.ukTo remove soluble impurities and achieve very high purity.

Cyclocondensation Approaches

This compound, with its two adjacent amine groups, is a valuable precursor in cyclocondensation reactions to form various heterocyclic compounds. These reactions are fundamental to the synthesis of materials like polyurethanes, dyes, and certain pharmaceuticals.

Reaction with Oxalyl Chloride: this compound can undergo cyclocondensation with reagents like oxalyl chloride. Such reactions typically lead to the formation of quinoxaline (B1680401) derivatives or other heterocyclic structures. The reaction of a dicarboxylic acid with oxalyl chloride, followed by reaction with an amine, is a known method for forming amide bonds, which is a key step in the synthesis of various complex molecules. rsc.org

Reaction with Phosgene (B1210022): The reaction of toluenediamine (TDA), including the 3,4-isomer, with phosgene (COCl₂) is a major industrial process for the production of toluene (B28343) diisocyanate (TDI). google.comgloballcadataaccess.orgwikipedia.org This phosgenation reaction converts the two amine groups into isocyanate groups (-NCO), with hydrogen chloride (HCl) formed as a byproduct. google.comwikipedia.org The resulting TDI is a key monomer used in the manufacture of polyurethanes. google.com The reaction is typically carried out by treating TDA with phosgene under controlled temperature and pressure conditions. globallcadataaccess.org

Refluxing with Acetic Acid

A historical and straightforward method for the synthesis of a derivative of this compound involves refluxing it with acetic acid. This reaction leads to the formation of 2,5-dimethyl-1H-benzimidazole. researchgate.net The process is a condensation reaction where the two amino groups of this compound react with the carboxylic acid group of acetic acid to form the imidazole (B134444) ring fused to the toluene backbone. arabjchem.orgscholarsresearchlibrary.com This method, while classic, remains a fundamental example of benzimidazole (B57391) synthesis. researchgate.net

Environmentally Benign Synthesis Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthesis methods. These approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents and reagents. For the synthesis of benzimidazole derivatives, which can be derived from this compound, several green techniques have been explored. researchgate.netthieme-connect.com

Microwaves: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. nih.gov It offers rapid heating and can significantly shorten reaction times, often leading to higher yields and purer products. nih.govchimia.ch For instance, microwave irradiation has been successfully used for the synthesis of 1,2-disubstituted benzimidazoles in solvent-free conditions, showcasing a fast and high-yielding protocol. nih.gov

Ultrasound: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. chimia.ch Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov This technique has been employed for the efficient synthesis of various heterocyclic compounds. nih.gov

Photochemical Reactions: Photochemical methods, which use light to initiate chemical reactions, are also considered a green approach. researchgate.net These reactions can often be carried out at ambient temperature, reducing energy consumption.

The combination of these energy sources, such as simultaneous microwave and ultrasound irradiation, is a promising area of innovation for developing environmentally benign chemical processes. chimia.ch

Multi-step Synthesis via N-acetylation, Nitrosation, Nitro-reduction, and Deacetylation of p-toluidine (B81030)

A well-established industrial route to this compound starts from p-toluidine. This multi-step synthesis involves a sequence of chemical transformations:

N-acetylation: The amino group of p-toluidine is first protected by acetylation.

Nitrosation: The acetylated compound then undergoes nitrosation.

Nitro-reduction: The nitro group is subsequently reduced to an amino group.

Deacetylation: Finally, the acetyl group is removed to yield this compound.

This pathway is a primary method for the industrial production of this compound. Another significant industrial synthesis involves the catalytic hydrogenation of o-nitro-p-toluidine. patsnap.comgoogle.com This process, carried out in an alcohol solvent, offers a short synthetic route with high product purity and yield. google.com

Synthesis of this compound Derivatives

This compound serves as a versatile building block for the synthesis of a variety of heterocyclic compounds.

Heterocyclic Compound Synthesis

The reaction of this compound with various reagents is a common method for synthesizing benzimidazole derivatives. For example, heating this compound with acetophenone (B1666503) at 180°C yields 2-phenyl-5(or 6)-methylbenzimidazole. ijmpronline.comnbu.ac.in Similarly, condensation with 4-isothiocyanatobutan-2-one (B1656034) produces the corresponding pyrimidobenzimidazole derivative. publish.csiro.au These reactions highlight the utility of this compound in creating complex heterocyclic structures. uodiyala.edu.iq

Table 1: Synthesis of Benzimidazole Derivatives from this compound

Reactant Product Reference(s)
Acetic Acid 2,5-Dimethyl-1H-benzimidazole researchgate.netarabjchem.orgscholarsresearchlibrary.com
Acetophenone 2-Phenyl-5(or 6)-methylbenzimidazole ijmpronline.comnbu.ac.in
4-Isothiocyanatobutan-2-one Pyrimidobenzimidazole derivative publish.csiro.au

Indolo[2,3-b]quinoxalines are another class of heterocyclic compounds that can be synthesized from this compound. The reaction of this compound with isatin (B1672199) in a refluxing aqueous sodium bicarbonate solution produces 2-methyl-6H-indolo[2,3-b]quinoxaline. connectjournals.com This initial product can then be further modified. For instance, it can react with phenyl isothiocyanate or benzyl (B1604629) chloride to yield new derivative compounds. connectjournals.comuodiyala.edu.iq

Table 2: Synthesis of Indolo[2,3-b]quinoxaline Derivatives from this compound

Reactant Product Reference(s)
Isatin 2-Methyl-6H-indolo[2,3-b]quinoxaline connectjournals.com
2-Methyl-6H-indolo[2,3-b]quinoxaline + Phenyl isothiocyanate 2-Methyl-indolo[2,3-b]quinoxaline-6-carbothioic acid phenyl amide uodiyala.edu.iq
2-Methyl-6H-indolo[2,3-b]quinoxaline + Benzyl chloride 6-Benzyl-2-methyl-6H-indolo[2,3-b]quinoxaline uodiyala.edu.iq

Schiff Base Ligand Formation for Metal Complexation

This compound is a valuable precursor for the synthesis of Schiff base ligands, which are capable of coordinating with various metal ions to form stable complexes. These metal complexes have applications in catalysis and materials science.

A common method for preparing these ligands is the condensation reaction of this compound with an aldehyde or ketone. For example, a Schiff base ligand can be synthesized through the condensation of this compound with salicylaldehyde (B1680747). x-mol.netresearchgate.netresearchgate.net This ligand can then be used for complexation with a range of transition metals, including Mn, Fe, Co, Ni, Cu, and Zn. x-mol.netresearchgate.net The formation of the Schiff base and its subsequent metal complexes can be confirmed by spectroscopic techniques such as IR, NMR, and UV-Vis. x-mol.netresearchgate.net

Similarly, tetradentate Schiff base ligands can be prepared from the reaction of this compound with 2-hydroxynaphthaldehyde in a 1:2 molar ratio. rasayanjournal.co.in These ligands, characterized by two azomethine groups, can coordinate with metal ions like Cr(III), Co(II), Zn(II), and Cd(II) in a tetradentate fashion. rasayanjournal.co.in The resulting metal complexes often exhibit specific geometries, such as octahedral or distorted square pyramidal, which can be determined using spectroscopic and magnetic data. rasayanjournal.co.in

The synthesis of cobalt(III) complexes with tetradentate Schiff bases derived from this compound and salicylaldehyde has also been reported. asianpubs.org These complexes are prepared by reacting the pre-formed ligand with a cobalt salt, such as cobalt nitrate, in the presence of other reagents like morpholine (B109124) and sodium perchlorate. asianpubs.org The resulting complexes feature the cobalt ion coordinated to two nitrogen and two oxygen donor atoms from the Schiff base ligand. asianpubs.org

Table 3: Schiff Base Ligand Formation and Metal Complexation with this compound

Reactant 1 Reactant 2 Metal Ion(s) Product
This compound Salicylaldehyde Mn, Fe, Co, Ni, Cu, Zn Toluene-based Schiff base metal complexes
This compound 2-Hydroxynaphthaldehyde Cr(III), Co(II), Zn(II), Cd(II) Asymmetrical tetradentate Schiff base complexes
This compound Salicylaldehyde Co(III) Axially coordinated cobalt(III) Schiff base complex

Polymer Precursor Synthesis (e.g., Toluene Diisocyanate)

This compound is a key starting material in the industrial synthesis of toluene diisocyanate (TDI), a monomer essential for the production of polyurethanes. nbinno.com Polyurethanes are a versatile class of polymers used in a wide range of applications, including flexible foams, elastomers, and coatings. atamanchemicals.comlca-data.com

The commercial synthesis of TDI from diaminotoluene typically involves a phosgenation process. lca-data.com This process begins with the nitration of toluene to produce dinitrotoluene (DNT), which is then catalytically hydrogenated to yield diaminotoluene (TDA). lca-data.com The resulting TDA, which is a mixture of isomers including this compound's precursor, 2,4-diaminotoluene (B122806), is then treated with phosgene under controlled conditions. lca-data.com This reaction produces a mixture of TDI isomers, which are subsequently purified by distillation. lca-data.com

In addition to the traditional phosgene route, non-phosgene methods for TDI synthesis are being explored to develop greener and safer processes. One such method involves the synthesis of dimethyl toluene-2,4-dicarbamate (TDC) as an intermediate. researchgate.net TDC can be produced from 2,4-diaminotoluene (TDA), urea (B33335), and methanol. This route is considered a more environmentally friendly alternative for the production of TDI. researchgate.net Another non-phosgene approach is the catalytic synthesis of TDI from dimethyl carbonate (DMC). This two-step process involves the reaction of TDA with DMC to form TDC, which is then decomposed to TDI. researchgate.net

Table 4: Synthesis of Toluene Diisocyanate (TDI) from Diaminotoluene

Starting Material Key Reagents Intermediate Product
Diaminotoluene (TDA) Phosgene - Toluene Diisocyanate (TDI)
2,4-Diaminotoluene (TDA) Urea, Methanol Dimethyl toluene-2,4-dicarbamate (TDC) Toluene Diisocyanate (TDI)
2,4-Diaminotoluene (TDA) Dimethyl Carbonate (DMC) Dimethyl toluene-2,4-dicarbamate (TDC) Toluene Diisocyanate (TDI)

Reaction Mechanisms and Chemical Reactivity Studies

Mechanistic Investigations of Derivatization Reactions

The presence of two adjacent amino groups on the toluene (B28343) ring makes 3,4-Diaminotoluene a versatile precursor in the synthesis of various heterocyclic compounds and polymers. The reactivity of these amino groups is central to its utility in derivatization reactions, which primarily involve cyclization, condensation, and polymerization processes.

The ortho-diamine functionality of this compound is a key structural feature that facilitates the synthesis of fused heterocyclic systems, most notably benzimidazoles. The general mechanism for benzimidazole (B57391) formation involves the condensation of this compound with an aldehyde. This reaction proceeds through an initial nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized intermediate. A final aromatization step, often involving oxidation, yields the stable benzimidazole ring system.

While direct examples of intramolecular imine-enamine cyclization with this compound are not extensively detailed in readily available literature, the principles of this type of reaction can be understood from related processes like the Pictet-Spengler reaction. The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. The key mechanistic step is the acid-catalyzed intramolecular electrophilic substitution of an iminium ion onto an electron-rich aromatic ring. This reaction underscores the tendency of imine derivatives to undergo intramolecular cyclization to form new heterocyclic rings. In the context of this compound derivatives, a suitably positioned enamine could undergo a similar intramolecular cyclization with an imine formed from one of the amino groups, leading to the formation of complex heterocyclic structures.

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of its derivatization chemistry. The mechanism begins with the nucleophilic attack of one of the primary amino groups on the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. The carbinolamine is typically unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), and subsequent elimination of water results in the formation of a carbon-nitrogen double bond, the characteristic feature of an imine. Given that this compound has two amino groups, it can react with one or two equivalents of a carbonyl compound, potentially leading to the formation of mono- or di-imines. These Schiff bases are important intermediates in the synthesis of more complex molecules, including various heterocyclic systems and metal complexes.

The difunctional nature of this compound, possessing two primary amine groups, makes it a valuable monomer in step-growth polymerization for the synthesis of polyurethanes, polyamides, and polyureas.

Polyurethanes: While the primary route to polyurethanes involves the reaction of diisocyanates with diols, diamines like this compound can be used as chain extenders or to introduce urea (B33335) linkages into the polymer backbone through their reaction with isocyanate groups. The mechanism involves the nucleophilic addition of the amine's nitrogen to the electrophilic carbon of the isocyanate group (-NCO). This reaction is typically very rapid and results in the formation of a urea linkage. When this compound is incorporated into a polyurethane formulation, it reacts with diisocyanates to form polyurea segments within the polyurethane structure.

Polyamides: The synthesis of polyamides from this compound involves its reaction with a dicarboxylic acid or a derivative such as a diacyl chloride. In the case of a dicarboxylic acid, the reaction is a condensation polymerization that requires high temperatures to drive off the water formed as a byproduct. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate which then eliminates water to form an amide bond. When a more reactive diacyl chloride is used, the reaction proceeds via nucleophilic acyl substitution. The amino group attacks the carbonyl carbon of the acyl chloride, leading to the elimination of a chloride ion and the formation of the amide linkage. This process is repeated at both ends of the monomers to build the polyamide chain.

Polyureas: Polyureas are synthesized through the reaction of this compound with a diisocyanate. The mechanism is a rapid nucleophilic addition of the primary amine to the isocyanate group. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen of the isocyanate, resulting in the formation of a urea linkage (-NH-CO-NH-). This reaction is highly efficient and does not produce any byproducts, making it an example of an addition polymerization. The high reactivity of the amine and isocyanate groups allows for rapid polymerization, even at low temperatures.

Interactive Data Table: Polymerization Reactions of this compound

Polymer TypeCo-monomerLinkage FormedGeneral Reaction Mechanism
Polyurethane (modified)DiisocyanateUreaNucleophilic addition
PolyamideDicarboxylic acid / Diacyl chlorideAmideNucleophilic acyl substitution/Condensation
PolyureaDiisocyanateUreaNucleophilic addition

Oxidation and Reduction Pathways

Aromatic amines, particularly ortho- and para-diamines, are susceptible to oxidation, which can lead to the formation of quinone-diimines and subsequently quinones. The oxidation of this compound can be initiated by various oxidizing agents. The proposed mechanism involves the initial one-electron oxidation of one of the amino groups to form a radical cation. This can then undergo further oxidation and deprotonation to form a quinone-diimine, a highly reactive species. These quinone-diimines are electrophilic and can participate in further reactions, including polymerization or hydrolysis. Hydrolysis of the imine functionalities of the quinone-diimine would lead to the corresponding quinone. The presence of the methyl group on the aromatic ring influences the redox potential and the stability of the resulting quinone species. These oxidation products are often colored and can be intermediates in the formation of dyes and pigments.

While the more common reaction involving catalytic hydrogenation is the synthesis of this compound from a nitro precursor, the catalytic hydrogenation of this compound itself would involve the reduction of the aromatic ring. Under typical catalytic hydrogenation conditions (e.g., using catalysts like rhodium, ruthenium, or nickel under hydrogen pressure), the aromatic ring of this compound would be reduced to a cyclohexane (B81311) ring. This would result in the formation of diaminocyclohexyltoluene isomers. The specific stereochemistry of the product (cis or trans isomers) would depend on the catalyst and reaction conditions employed. The term "toluidines" in this context is likely a general descriptor for the amine products, with the primary transformation being the saturation of the aromatic ring. This type of reaction is important for producing alicyclic diamines, which are valuable monomers for specialized polymers with improved properties such as light stability and flexibility.

Interactive Data Table: Oxidation and Reduction of this compound

Reaction TypeReagent/ConditionKey Intermediate/ProductMechanistic Pathway
OxidationOxidizing agents (e.g., ferricyanide, Ag2O)Quinone-diimine, QuinoneElectron transfer, deprotonation, hydrolysis
Catalytic HydrogenationH2, Metal catalyst (e.g., Rh, Ru, Ni)DiaminocyclohexyltolueneHeterogeneous catalysis, addition of hydrogen

Reactivity Hazards and Incompatibilities

This compound, an aromatic amine, possesses two nucleophilic amino groups that are the primary sites of its chemical reactivity. libretexts.org These groups can engage in hazardous reactions with certain classes of chemicals, leading to potentially dangerous conditions. Understanding these incompatibilities is crucial for safe handling and storage.

Contact between this compound and strong oxidizing agents can lead to vigorous and potentially violent reactions. coleparmer.comfishersci.com Aromatic amines are readily oxidized, and the presence of two electron-donating amino groups on the toluene ring makes this compound particularly susceptible to oxidation. acs.orgnoaa.gov

The reactions are typically exothermic, meaning they release significant amounts of heat, which can increase the rate of reaction and lead to a thermal runaway. nih.gov This can result in fires or explosions, especially if the reaction is carried out in a confined space. The specific products of oxidation can vary widely depending on the oxidizing agent used and the reaction conditions but may include complex, colored, and potentially unstable compounds. noaa.gov For instance, the oxidation of aromatic amines can lead to the formation of coupling products. acs.org Incompatible oxidizing agents include, but are not limited to, peroxides, perchlorates, permanganates, nitrates, and chlorates. nj.gov

Interactive Data Table: Reactivity with Strong Oxidizers

Incompatible Reactant Potential Hazard Reaction Type Resulting Products (Examples)

Isocyanates: this compound is incompatible with isocyanates. nih.govnoaa.gov The primary amine groups of this compound are highly nucleophilic and react readily with the electrophilic carbon atom of the isocyanate group (-N=C=O). libretexts.orgaidic.it This reaction is a nucleophilic addition that forms a substituted urea linkage. wikibooks.orgdoxuchem.com The reaction is generally rapid and exothermic. aub.edu.lb

Given that this compound has two primary amine functionalities, it can react with di- or poly-isocyanates to form polyurea polymers. This polymerization can be particularly vigorous, releasing substantial heat and potentially causing a rapid increase in pressure if contained.

Halogens: Direct contact with halogens such as chlorine and bromine is hazardous and should be avoided. nj.gov Halogens are strong oxidizing agents and can react vigorously with aromatic amines. nih.gov The interaction between amines and halogens can be complex, potentially initiating with the formation of a charge-transfer complex, followed by further chemical reactions, including oxidation and substitution on the aromatic ring. gre.ac.uk These reactions can be highly exothermic and may produce toxic and corrosive hydrogen halides (e.g., hydrogen chloride) as byproducts, in addition to halogenated aromatic compounds.

Interactive Data Table: Incompatibility with Isocyanates and Halogens

Incompatible Reactant Potential Hazard Reaction Type Resulting Products (Examples)
Isocyanates (e.g., TDI, MDI) Vigorous, exothermic polymerization, Pressure increase. aub.edu.lb Nucleophilic Addition Substituted ureas, Polyureas. wikibooks.orgdoxuchem.com

Advanced Applications and Functional Materials

Materials Science and Polymer Chemistry Applications

In the realm of materials science, 3,4-DAT is a key component in the synthesis of a wide array of polymers. Its bifunctional nature enables it to react with various monomers and prepolymers to build robust polymer chains, imparting specific desirable properties to the final materials. Its applications range from the production of large-scale commercial polymers to the formulation of specialty materials with tailored characteristics.

Role in Polyamide and Polyurea Synthesis

The dual amine functionality of 3,4-Diaminotoluene makes it a suitable monomer for the synthesis of polyamides and polyureas. targetmol.combiorbyt.com These polymers are formed through step-growth polymerization, where the amine groups of 3,4-DAT react with complementary functional groups.

Polyamides are synthesized by reacting diamines like 3,4-DAT with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides. This reaction forms repeating amide linkages, creating strong and often thermally stable polymer chains. Research has demonstrated the synthesis of novel polyamides through the high-temperature polycondensation of aromatic diamines, including the related isomer 2,4-diaminotoluene (B122806), with other monomers. tandfonline.com

Polyureas are formed from the reaction between a diamine and a diisocyanate. The rapid reaction of 3,4-DAT with diisocyanates creates urea (B33335) linkages, resulting in polymers known for their high strength, flexibility, and abrasion resistance.

Use in Epoxy Resin Curing, Polymer Initiating, Cross-linking, and Chain Extending/Capping

This compound serves multiple critical functions in polymer modification and synthesis, acting as a curing agent, initiator, cross-linker, and chain extender.

Epoxy Resin Curing: 3,4-DAT is widely used as a curing agent (or hardener) for epoxy resins. haz-map.combiomall.incalpaclab.com The primary and secondary amine groups of the molecule react with the epoxide rings of the resin in an addition reaction. This process opens the rings and forms a rigid, three-dimensional, cross-linked thermoset network. This network structure is responsible for the final material's high mechanical strength, chemical resistance, and thermal stability. Commercially, 3,4-DAT is often used as part of an ortho-isomer mixture as a substitute for o-phenylenediamine (B120857) for this purpose. nih.gov

Polymer Initiating, Cross-linking, and Chain Extending: The roles of initiating, cross-linking, and chain extending are interconnected functions of diamines in polymerization.

Initiating: In reactions like epoxy curing, the amine groups initiate the ring-opening polymerization of the epoxy monomers.

Cross-linking: As a diamine, each 3,4-DAT molecule can react with two different polymer chains or functional groups, creating covalent bonds (cross-links) between them. nih.govmyu-group.co.jp This is fundamental to developing the network structure in thermosets like epoxies and polyurethanes, transforming them from liquid resins to solid, infusible materials. myu-group.co.jpuni-bayreuth.de

Chain Extending: In the production of polymers like polyurethanes, chain extenders are low-molecular-weight di-functional compounds that react with isocyanate-terminated prepolymers. google.compolymerinnovationblog.com 3,4-DAT can act as a chain extender, linking prepolymer chains together to increase the molecular weight and build the final polymer structure. nih.gov This process is crucial for tailoring the mechanical properties, such as hardness and elasticity, of the resulting elastomer. google.com

The multifaceted roles of this compound in polymer chemistry are summarized in the table below.

FunctionPolymer SystemMechanismResulting Property
Curing Agent Epoxy ResinsAmine groups react with epoxide ringsForms a rigid, 3D thermoset network
Cross-linking Agent Epoxies, PolyurethanesForms covalent bonds between polymer chainsIncreased rigidity, thermal stability, and chemical resistance
Chain Extender Polyurethanes, PolyureasReacts with prepolymer end-groups to lengthen chainsIncreased molecular weight and tailored mechanical properties

Synthesis of Rubber Antioxidants

This compound is used as a chemical intermediate in the manufacture of antioxidants for the rubber industry. haz-map.comnih.govinnospk.com Specifically, commercial mixtures of 2,3- and this compound are raw materials for producing specialty antioxidants like mercaptotoluimidazole (MTI) and its zinc salt. haz-map.comnih.gov These compounds are incorporated into rubber formulations, particularly nitrile rubber elastomers, to protect the material from degradation caused by oxidation, thereby extending its service life. nih.gov

Development of Oligomers for Advanced Materials

Recent research has explored the synthesis of oligomers—molecules consisting of a small number of repeating monomer units—from diaminotoluenes for use in advanced functional materials. While studies have specifically highlighted the synthesis of fluorescent oligo(2,4-diaminotoluene), the principles are applicable to the 3,4-isomer. nasa.gov These oligomers can be synthesized to be water-soluble and possess strong photoluminescence properties. Such characteristics make them promising candidates for the development of new materials, including chemosensors and probes for detecting various analytes. nasa.gov

Sensor Technologies and Analytical Probes

The chemical structure of this compound lends itself to applications in the development of sensitive and selective sensor technologies. Researchers have successfully fabricated electrochemical sensors for the detection of 3,4-DAT itself, which is significant for environmental monitoring. researchgate.net

One study detailed the creation of a sensor using a core-shell magnetic nanocomposite of Sr0.3Pb0.7TiO3/CoFe2O4 coated onto a glassy carbon electrode. rsc.org This sensor demonstrated high sensitivity and a low detection limit for this compound. rsc.org Other research has pointed to the use of 3,4-DAT in developing sensors based on TiO2-Al2O3 nanocomposites for the detection of specific biomolecules. The compound has also been included in selectivity tests for other electrochemical sensors, highlighting its relevance in the field of analytical chemistry. nih.gov

The performance characteristics of a notable electrochemical sensor developed for 3,4-DAT detection are presented below.

Sensor MaterialAnalyteLinear Dynamic Range (LDR)Limit of Detection (LOD)Sensitivity
Sr0.3Pb0.7TiO3/CoFe2O4 NanocompositeThis compound0.1 nM – 0.01 mM96.09 ± 4.80 pM24.3323 μA μM⁻¹ cm⁻²
Data from New Journal of Chemistry. rsc.org

These applications underscore the utility of this compound not only as a building block for bulk polymers but also as a key component in the fabrication of sophisticated functional materials and analytical devices.

Electrochemical Sensor Development

The unique electrochemical properties of this compound have led to its use in the creation of highly sensitive and selective sensors for detecting various substances. These sensors often employ nanocomposites to enhance their performance.

Nanocomposite-Based Sensors (e.g., TiO2-Al2O3, Sr0.3Pb0.7TiO3/CoFe2O4)

Researchers have successfully fabricated electrochemical sensors for the detection of 3,4-DAT by modifying glassy carbon electrodes (GCE) with novel nanocomposites. One such example involves a TiO2-Al2O3 nanocomposite synthesized through a rapid microwave irradiation method. researchgate.net This sensor demonstrated excellent performance in detecting 3,4-DAT. researchgate.net

Another advanced sensor was developed using a Sr0.3Pb0.7TiO3/CoFe2O4 (SPT/CFO) core-shell magnetic nanocomposite. rsc.org In this design, CoFe2O4 nanoparticles form the core, and a thin, uniform shell of Sr0.3Pb0.7TiO3 is applied using a sol-gel method. rsc.org The resulting nanocomposite, when coated onto a GCE, creates a sensor highly selective for this compound. rsc.org The magnetic properties of the nanocomposite, specifically its ferromagnetic nature, are a key feature of this sensor. rsc.org

Peroxidase Mimicry in Colorimetric Sensors

In the realm of colorimetric sensors, this compound has been utilized as a novel peroxidase substrate. researchgate.net A colorimetric sensor for iodide determination was developed based on the peroxidase-like activity of gold and iridium nanoparticles (Au/Ir-NPs). rsc.org In this system, the Au/Ir-NPs catalyze the oxidation of this compound in the presence of hydrogen peroxide (H2O2), leading to a color change. rsc.org The presence of iodide ions influences this catalytic activity, allowing for their sensitive and selective detection. rsc.org Specifically, iodide ions enhance the decomposition of H2O2 by the Au/Ir-NPs, which in turn suppresses the oxidation of the this compound biomarker. rsc.org This change in the rate of the color-producing reaction forms the basis of the sensor. rsc.org

Analytical Parameters of Sensors

The performance of these this compound-based sensors is characterized by several key analytical parameters, including sensitivity, detection limit, and linear dynamic range.

For the TiO2-Al2O3 nanocomposite sensor , the following parameters were reported:

Sensitivity: 0.5024×10³ μAμM⁻¹cm⁻³ researchgate.net

Detection Limit (LOD): 0.19 ± 0.01 pM researchgate.net

Linear Dynamic Range (LDR): 1.0 pM to 1.0 μM researchgate.net

The Sr0.3Pb0.7TiO3/CoFe2O4 nanocomposite sensor exhibited these characteristics:

Sensitivity: 24.3323 μA μM⁻¹ cm⁻² rsc.org

Detection Limit (LOD): 96.09 ± 4.80 pM rsc.org

Linear Dynamic Range (LDR): 0.1 nM to 0.01 mM rsc.org

Limit of Quantification (LOQ): 320.3 pM rsc.org

A sensor based on MnCoxOy nanoparticles for 3,4-DAT detection showed:

Sensitivity: 0.37 mAµmolL⁻¹cm⁻² nih.gov

Detection Limit (LOD): 0.26 ± 0.01 pmolL⁻¹ nih.gov

Linear Dynamic Range (LDR): 1.0 pmolL⁻¹ to 1.0 µmolL⁻¹ nih.gov

Limit of Quantification (LOQ): 7.80 ± 0.01 pmolL⁻¹ nih.gov

These values highlight the high sensitivity and low detection limits achievable with these advanced sensor designs.

Interactive Data Table: Analytical Parameters of this compound Sensors

Sensor MaterialSensitivityDetection Limit (LOD)Linear Dynamic Range (LDR)
TiO2-Al2O30.5024×10³ μAμM⁻¹cm⁻³ researchgate.net0.19 ± 0.01 pM researchgate.net1.0 pM - 1.0 μM researchgate.net
Sr0.3Pb0.7TiO3/CoFe2O424.3323 μA μM⁻¹ cm⁻² rsc.org96.09 ± 4.80 pM rsc.org0.1 nM - 0.01 mM rsc.org
MnCoxOy0.37 mAµmolL⁻¹cm⁻² nih.gov0.26 ± 0.01 pmolL⁻¹ nih.gov1.0 pmolL⁻¹ - 1.0 µmolL⁻¹ nih.gov

Fluorescent Chemosensors for Specific Analytes

Beyond electrochemical and colorimetric sensors, this compound serves as a building block for fluorescent chemosensors. A Schiff base ligand, synthesized through the condensation reaction of this compound with salicylaldehyde (B1680747), has been used for complexation with various metal ions. researchgate.net The resulting complexes exhibit fluorescence, making them suitable for detecting specific analytes. researchgate.net These chemosensors are part of a broader class of fluorescent probes that are instrumental in various analytical applications, including the detection of metal ions and other species. nih.govrsc.org

Dye and Pigment Formulation

A primary industrial application of this compound is as an intermediate in the synthesis of dyes and pigments. researchgate.net Its chemical structure is well-suited for creating a variety of colored compounds. nbinno.com

Precursor for Azo Dyes (e.g., Disperse Orange 32)

This compound is a known precursor for the production of azo dyes, a major class of synthetic colorants. jchemrev.com These dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile and other industries. jchemrev.comresearchgate.net An example of a dye synthesized from 3,4-DAT is Disperse Orange 32. The synthesis of azo dyes typically involves a two-step process: the diazotization of an aromatic amine, followed by a coupling reaction with another aromatic compound. jchemrev.com The versatility of this chemistry allows for the creation of a wide spectrum of colors. jchemrev.com

Other Specialized Industrial Applications

Fungicide Stabilizers and Hydraulic Fluids

The application of diaminotoluenes extends to the formulation of fungicides and hydraulic fluids, where they primarily contribute to the stability and longevity of the products.

As a component in fungicide formulations, derivatives of diaminotoluene have shown direct biocidal activity. For instance, the compound 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one, which is synthesized from substantially pure this compound, has been identified as an insecticide, acaricide, and fungicide. google.com Additionally, Auramine, which can be derived from diaminotoluenes, is noted for its use as a fungicide and antiseptic. iloencyclopaedia.org While the broader use of this compound is cited for fungicide stabilizers, specific details on its mechanism in stabilizing these formulations are not extensively documented in public literature. atamanchemicals.comca.govnih.govnih.govnih.gov

In the context of hydraulic fluids, diaminotoluenes are mentioned for their role as antioxidants. atamanchemicals.comca.govnih.govnih.gov Hydraulic fluids are subjected to oxidative stress from heat, pressure, and exposure to air, which can lead to degradation of the fluid, formation of sludge, and corrosion of system components. valvolineglobal.comskf.com Antioxidants are crucial additives that neutralize free radicals and inhibit the oxidation process, thereby extending the service life of the fluid and protecting the hydraulic system. skf.com Aromatic amines, as a class of compounds, are known to function as effective antioxidants in lubricants. machinerylubrication.com Although this compound is listed as a component in hydraulic fluid preparations, specific research detailing its performance and efficacy as an antioxidant in these systems is limited. ca.govnih.govnih.govlookchem.com

Application AreaSpecific Compound/DerivativeFunction
Fungicides 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-oneInsecticide, Acaricide, Fungicide
AuramineFungicide, Antiseptic
Hydraulic Fluids Diaminotoluenes (isomers)Antioxidant

Photographic Developers

Diaminotoluene isomers have a history of use as developing agents in photographic processes. researchgate.netnih.gov In photography, a developing agent is a chemical that reduces silver halide crystals exposed to light into metallic silver, which forms the visible image.

Aromatic amines, particularly ortho- and para-phenylenediamines, are a well-known class of photographic developers, especially in color photography. iloencyclopaedia.orgiloencyclopaedia.org For instance, o-phenylenediamine and p-phenylenediamine (B122844) are explicitly mentioned as photographic developing agents. iloencyclopaedia.orgiloencyclopaedia.org These compounds are capable of undergoing oxidation to form products that can react with color couplers to produce the dyes that make up the final color image.

While the use of diaminotoluene isomers, in general, is cited for this purpose, and commercial mixtures of 2,3- and 3,4-isomers have been used, specific research findings on the performance or unique characteristics of this compound as a photographic developer are not widely available in the reviewed literature. nih.gov The application in this field is often mentioned as a relatively limited use for diaminotoluene isomers. nih.gov

Related CompoundApplication in Photography
o-PhenylenediaminePhotographic developing agent
p-PhenylenediaminePhotographic chemical, dyeing agent for fur and hair

Toxicological and Ecotoxicological Research

Mechanisms of Toxicity and Biological Interactions

The toxicological profile of 3,4-Diaminotoluene (3,4-TDA) is intrinsically linked to its metabolic activation, leading to a cascade of cellular and molecular interactions.

DNA Interaction and Mutagenesis

A significant aspect of 3,4-TDA's toxicity is its ability to interact with DNA, leading to mutations. The compound itself is not directly reactive with DNA; however, its metabolic activation is thought to produce intermediates that can bind to DNA. This interaction can disrupt the normal functioning of DNA and is a key mechanism behind its mutagenic potential. Studies have shown that diaminotoluene isomers can cause DNA damage. inchem.org For instance, research on murine testicular DNA synthesis indicated that four toluene (B28343) diamine isomers, including 3,4-TDA, had an effect on this process. nih.gov

Formation of Reactive Intermediates

The toxicity of 3,4-TDA is largely attributed to the formation of reactive intermediates during its metabolism. These intermediates are highly reactive molecules that can interact with various cellular components. The metabolic pathways of diaminotoluenes, including N-acetylation and ring hydroxylation, can lead to the formation of such reactive species. who.int These intermediates are considered the ultimate mutagens and carcinogens, responsible for the adverse biological effects observed.

Methaemoglobinaemia Induction

Exposure to 3,4-TDA can lead to methaemoglobinaemia, a condition where the iron in haemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. who.inthaz-map.com This is a known toxic effect of aromatic amines. who.int While specific case studies for 3,4-TDA are not detailed, the potential for this compound and its isomers to induce methaemoglobinaemia is recognized as a significant health hazard. who.inthaz-map.com

Genotoxicity and Carcinogenicity Studies

The genotoxic and carcinogenic potential of 3,4-TDA has been investigated in various assays.

In Vitro Mutagenicity Assays (e.g., Bacterial Gene Mutation, Mammalian Cell Assays)

In vitro studies have demonstrated the mutagenic potential of 3,4-TDA. It has tested positive in bacterial gene mutation assays, such as the Ames test, particularly with metabolic activation. oecd.org This indicates that its metabolites are the primary mutagenic agents.

In mammalian cell assays, 3,4-TDA has also shown evidence of genotoxicity. For example, it was evaluated in the L5178Y mouse lymphoma cell mutagenicity assay, where it was tested in the presence and absence of a metabolic activation system. nih.gov Furthermore, studies in primary Syrian hamster embryo (SHE) cells showed that 3,4-TDA enhanced viral-induced cell transformation at certain concentrations, which was associated with cytotoxicity.

Below is a table summarizing key findings from in vitro mutagenicity assays for 3,4-TDA and its isomers.

Test SystemCompoundKey FindingsReference
Bacterial Reverse Mutation Assay (Ames Test) 2,4-Diaminotoluene (B122806) & 2,6-Diaminotoluene (B122827)Both isomers were genotoxic in the Ames/Salmonella assay. nih.gov
Bacterial Reverse Mutation Assay (Ames Test) 3,4-ToluenediaminePositive in bacterial gene mutation assays with metabolic activation. oecd.org
Mammalian Cell Assays (Mouse Lymphoma) This compoundEvaluated for its ability to induce specific locus mutations at the TK locus in cultured L5178Y mouse lymphoma cells. nih.gov
Mammalian Cell Assays (Syrian Hamster Embryo) 3,4-ToluenediamineEnhanced viral-induced cell transformation at concentrations ≥10 µg/mL.
Mammalian Cell Assays (CHO cells) 2,4-DiaminotolueneInduced chromosomal aberrations at concentrations of 2 mM and above. uzh.ch

In Vivo Genotoxicity (e.g., Chromosomal Damage, DNA Synthesis Inhibition)

In vivo studies have been conducted to assess the genotoxicity of this compound (3,4-DAT). Research indicates that 3,4-DAT can induce chromosomal damage in the bone marrow of mice following intraperitoneal injection. oecd.org Furthermore, inhibition of DNA synthesis has been observed in mice that were injected intraperitoneally with the compound. oecd.orgca.gov

In a broader context of diaminotoluene isomers, while several show mutagenic properties in various assays, the results in in vivo mammalian assays have been largely negative. who.int For instance, studies on 2,4-diaminotoluene (2,4-DAT), a structural isomer of 3,4-DAT, have shown evidence of DNA damage, DNA adduct formation, and unscheduled DNA synthesis (UDS) in vivo. ca.gov Specifically, 2,4-DAT induced UDS in the liver of rats after oral administration. niph.go.jp

Interactive Table: In Vivo Genotoxicity of Diaminotoluene Isomers

IsomerTest SystemEndpointResultCitation
3,4-DATMouseChromosomal Damage (bone marrow)Positive oecd.org
3,4-DATMouseDNA Synthesis InhibitionPositive oecd.orgca.gov
2,4-DATRatUnscheduled DNA Synthesis (liver)Positive niph.go.jp
2,4-DATMouse, RatDNA Damage, DNA Adduct FormationPositive ca.gov
2,5-DATMouseDNA Damage, DNA Synthesis InhibitionPositive ca.gov
2,6-DATMouse, RatDNA Damage, DNA Adduct Formation, UDS, DNA Synthesis InhibitionPositive ca.gov
2,3-, 3,4-, 2,4-, 2,5-, and 3,5-DNTRatDNA Damage (liver, Comet assay)Negative researchgate.net
2,3-, 3,4-, 2,4-, 2,5-, and 3,5-DNTRatChromosomal Damage (peripheral blood micronucleus)Negative researchgate.net

Carcinogenic Potential and Analogous Studies (e.g., 2,4-Diaminotoluene)

Currently, there are no specific long-term carcinogenicity studies available for this compound. oecd.org However, the available data suggest that commercial mixtures containing 3,4-DAT may have carcinogenic potential. oecd.org

To infer the potential carcinogenicity of 3,4-DAT, studies on its structural isomer, 2,4-diaminotoluene, are often referenced. oecd.orgornl.gov Long-term animal studies have shown that 2,4-DAT is carcinogenic in F344 rats and B6C3F1 mice. oecd.org In rats, oral administration of 2,4-DAT led to the development of liver and mammary tumors. oecd.org In female mice, it induced hepatocellular carcinomas. oecd.org Subcutaneous application of 2,4-DAT also resulted in local sarcomas in SD rats. oecd.org The International Agency for Research on Cancer (IARC) has concluded that there is sufficient evidence for the carcinogenicity of 2,4-diaminotoluene in experimental animals. inchem.org

While 2,4-DAT is a known animal carcinogen, it is important to note that other isomers like 2,5-diaminotoluene (B146830) and 2,6-diaminotoluene have also been studied, with 2,6-DAT not being found to be carcinogenic in rodents. who.int

Interactive Table: Carcinogenicity Findings for 2,4-Diaminotoluene

SpeciesStrainRoute of AdministrationTarget OrgansCitation
RatF344OralLiver, Mammary Gland oecd.org
MouseB6C3F1OralLiver (females) oecd.org
RatSDSubcutaneousLocal Sarcomas oecd.org

Toxicokinetics and Metabolism

Absorption, Distribution, and Elimination Pathways

While specific toxicokinetic data for this compound are limited, information from its isomers, particularly 2,4-diaminotoluene, provides insight into its likely behavior in the body. ornl.gov Diaminotoluenes are generally well-absorbed following oral administration in rats. industrialchemicals.gov.auindustrialchemicals.gov.au Skin absorption has also been demonstrated in monkeys and humans. industrialchemicals.gov.au

Following absorption, the major target organs for distribution in rats are the liver and kidneys. industrialchemicals.gov.auindustrialchemicals.gov.au Elimination of diaminotoluene metabolites occurs through both urine and feces. industrialchemicals.gov.au The primary route and rate of elimination can vary between species. industrialchemicals.gov.au For instance, urinary elimination is faster and more complete in mice compared to rats. industrialchemicals.gov.au In rats, the primary route of excretion for 2,4-DAT is the urine, with a smaller portion eliminated in the feces. industrialchemicals.gov.auindustrialchemicals.gov.au

Metabolism in Experimental Animals

The metabolism of diaminotoluenes has been investigated in experimental animals, primarily using the 2,4-isomer as a model. The main metabolic pathways involve the acetylation of the amino groups and hydroxylation of the aromatic ring. oecd.orgindustrialchemicals.gov.au Oxidation of the methyl group has also been identified as a metabolic step. industrialchemicals.gov.au

In rats, major metabolites of 2,4-DAT include 4-acetylamino-2-aminotoluene and 2,4-diacetylaminotoluene. industrialchemicals.gov.au In mice, 4-acetylamino-2-aminobenzoic acid and 2,4-diacetylaminobenzoic acid are among the major metabolites. industrialchemicals.gov.au Phenolic metabolites and small amounts of the unchanged diaminotoluene are excreted in the urine. industrialchemicals.gov.au

Interaction with Cytochrome P-450-dependent Enzymes and Epoxide Hydrolase

Studies on 2,4-diaminotoluene have shown interactions with drug-metabolizing enzymes. Following oral treatment in male F-344 rats, the activities of microsomal cytochrome P-450-dependent enzymes were found to be depressed. who.int In contrast, the activity of epoxide hydrolase was significantly increased. who.int

Epoxide hydrolases are enzymes that detoxify reactive epoxides, which can be formed by cytochrome P-450 enzymes. psu.edu There is evidence of physical interaction and association between cytochrome P-450 and epoxide hydrolase in liver microsomes, which could facilitate the efficient processing of xenobiotics. uzh.chnih.gov

Environmental Fate and Distribution

The primary sources of diaminotoluenes in the environment are from their manufacturing and use in various industrial processes. who.int A significant portion of environmental release occurs through industrial waste disposal in landfills. who.int Due to their solubility in water, diaminotoluenes can leak from these sites and contaminate surface and groundwater. who.intnih.gov

Once released into the environment, the fate of diaminotoluenes is influenced by several factors. They are not expected to bioaccumulate significantly in aquatic organisms. nih.gov In soil, they are expected to have low mobility. nih.gov Degradation can occur through processes like oxidation and photolysis. nih.gov While there is a general lack of extensive data on the environmental levels and transport of diaminotoluenes, their potential for water contamination is a key consideration. who.int

Degradation and Transformation in Environmental Matrices

The environmental fate of this compound (3,4-DAT) is a significant area of research due to its industrial applications and potential for environmental release. When heated to high temperatures, 3,4-DAT decomposes and emits toxic nitrogen oxides. chemicalbook.comnih.gov It is known to be incompatible with strong oxidizing agents, strong acids, bases, and reducing agents. nama-group.comfishersci.com

While comprehensive data on its environmental levels are limited, the major sources of environmental contamination are believed to be from its manufacture and the production of its derivatives. who.int Industrial wastes deposited in landfills are a primary route of release into the environment. who.int Given its solubility in water, leakage from these landfills or storage sites, as well as spills during transportation and handling, can lead to the contamination of surface and groundwater. who.int

The transformation of related nitroaromatic compounds has been studied, providing insights into potential degradation pathways. For instance, the reduction of nitro groups to amino groups, as seen in the transformation of 2,4,6-trinitrotoluene (B92697) (TNT), can decrease the mutagenic activity of the compounds. cambridge.org Studies on 2,4-dinitrotoluene (B133949) (24DNT) have shown it to be toxic and carcinogenic, while its degradation product, 2,4-diaminotoluene (24DAT), did not exhibit the same level of toxicity in certain tests. cambridge.org Research on 2,4-dinitroanisole (B92663) (DNAN) has shown that it undergoes transformation in soil, where the replacement of nitro groups with amino groups enhances irreversible sorption and reduces bioavailability under oxygenated conditions. publications.gc.ca These studies suggest that the amino groups of 3,4-DAT play a crucial role in its environmental behavior and transformation.

Advanced oxidation processes (AOPs) have been explored for the degradation of similar compounds. For example, the UV/H2O2 process has been employed for the degradation of 2,4-diaminotoluene in synthetic wastewater. ije.ir

Vapour Pressure and Water Solubility Considerations

The physicochemical properties of this compound, specifically its vapor pressure and water solubility, are critical in understanding its environmental transport and fate. The vapor pressure of 3,4-DAT is reported to be 0.0±0.5 mmHg at 25°C and 18 mmHg at 155 °C. fishersci.comchemsrc.com Another source indicates a vapor pressure of 1 hPa at 106 °C. fishersci.com

The water solubility of this compound is a key factor in its potential to contaminate aquatic environments. It is reported to be soluble in water, with a specific solubility of 16 g/L at 20 °C. nama-group.comchemsrc.comfishersci.atfishersci.co.uk This solubility facilitates its transport from land-based sources into water bodies. fishersci.comwho.int One source notes a water solubility of less than 1 mg/mL at approximately 17°C (63°F). noaa.gov The compound is also soluble in alcohol and ether. chemicalbook.comnih.gov

Physicochemical Properties of this compound

Property Value Source
Vapor Pressure 0.0±0.5 mmHg at 25°C chemsrc.com
18 mmHg @ 155 °C fishersci.com
1 hPa @ 106 °C fishersci.com
Water Solubility 16 g/L (20 °C) nama-group.comchemsrc.comfishersci.atfishersci.co.uk
< 1 mg/mL at 63°F (~17.2°C) noaa.gov
Soluble chemicalbook.comnih.govnbinno.com

Environmental Levels and Exposure Assessment

Despite its widespread use in various industries, there is a notable lack of comprehensive data on the environmental levels of this compound. who.intnbinno.com The primary sources of environmental release are associated with its manufacturing processes and the disposal of industrial waste in landfills. who.int Its solubility in water makes it a potential contaminant of both surface and groundwater through leakage and spillage. who.intnbinno.com

Human exposure to diaminotoluenes can occur through inhalation of contaminated air, ingestion of contaminated food and water, or skin contact with products containing the chemical. healthvermont.gov For instance, 2,4-diaminotoluene is used in the production of toluene diisocyanate, a component of polyurethanes found in various consumer and industrial products. healthvermont.gov While specific exposure data for 3,4-DAT is scarce, it is known to be used as a chemical intermediate, a research chemical, and a component in hair dyes. nih.govhaz-map.com

Analytical Chemistry and Characterization Techniques

Chromatographic Methods for Detection and Quantitation

Chromatography is a cornerstone for separating 3,4-DAT from complex matrices and quantifying its presence. Several chromatographic methods have been developed and refined to achieve high accuracy and low detection limits.

High-Performance Liquid Chromatography (HPLC) with UV and Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of diaminotoluenes. who.int When coupled with Ultraviolet (UV) and electrochemical detectors, HPLC provides robust methods for both detection and quantification. guidechem.com

UV detection is a common approach where the analyte's absorbance of UV light is measured. For 3,4-DAT, analysis can be performed using a reverse-phase (RP) HPLC method. sielc.com A typical mobile phase might consist of acetonitrile (B52724), water, and an acid like phosphoric acid to ensure good peak shape and resolution. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com

Electrochemical detection offers superior sensitivity in many cases compared to UV detection for phenylenediamines. guidechem.com This method measures the current generated by the oxidation or reduction of the analyte at an electrode surface, providing a highly sensitive signal for electroactive compounds like 3,4-DAT. The development of sensors, such as those based on hydrothermally prepared MnCoxOy nanoparticles on a glassy carbon electrode, has demonstrated the potential for highly sensitive detection of 3,4-DAT using an I-V approach at low potential. nih.gov

A comparison of detection methods for carcinogenic phenylenediamines highlighted that electrochemical detectors are often superior to UV detectors. guidechem.com

Table 1: HPLC Methods for 3,4-Diaminotoluene Analysis

ParameterUV DetectionElectrochemical Detection
Principle Measures absorbance of UV lightMeasures current from redox reactions
Mobile Phase Acetonitrile, water, phosphoric/formic acid sielc.comNot specified
Column Reverse-phase (e.g., Newcrom R1) sielc.comGlassy carbon electrode with MnCoxOy NPs nih.gov
Sensitivity Generally lower than electrochemical detection guidechem.comHigh, with low detection limits guidechem.comnih.gov
LOD Not specified0.26 ± 0.01 pmolL-1 nih.gov
LOQ Not specified7.80 ± 0.01 pmolL-1 nih.gov

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is another powerful technique for analyzing diaminotoluenes, often requiring a derivatization step to improve the volatility and thermal stability of the analytes. oup.com This is particularly useful for separating isomers and achieving very low detection limits. oup.comacs.org

A common derivatization agent is heptafluorobutyric anhydride (B1165640) (HFBA), which reacts with the amino groups of 3,4-DAT to form bis-heptafluorobutyryl derivatives. oup.com These derivatives are highly responsive to an electron capture detector (ECD), allowing for detection at the picogram level. oup.com The use of trifluoroacetic anhydride has been found to produce derivatives that are less sensitive and not as well-separated by GC compared to the heptafluorobutyryl derivatives. oup.com

The choice of the GC column's stationary phase is also critical. For the separation of heptafluorobutyryl derivatives of diaminotoluenes, a 3% silicone OV-330 column has been shown to be more suitable than other silicone polymers like OV-1, OV-17, OV-101, and SE-30. oup.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly valuable for analyzing trace levels of diaminotoluenes in complex samples.

A developed UPLC-MS/MS method for the quantitation of TDA isomers involves derivatization with acetic anhydride to enhance chromatographic retention and signal intensity. nih.gov The system is operated in positive electrospray ionization (ESI) mode, and multiple reaction monitoring (MRM) is used to achieve low limits of detection (LOD) and quantification (LOQ). nih.govirsst.qc.ca For instance, in the analysis of 2,4-TDA and 2,6-TDA, LODs of 2.83 ng/mL and 6.86 ng/mL, and LOQs of 9.42 ng/mL and 22.85 ng/mL, respectively, have been achieved. nih.govirsst.qc.ca

The use of a surrogate standard, such as 2,4-diaminotoluene-α, α, α-d3 (2,4-d3-TDA), helps to minimize variability during sample preparation and instrumental analysis. nih.govirsst.qc.ca A typical UPLC-MS/MS setup might use an Acquity UPLC HSS T3 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid. irsst.qc.ca

Packed Column Gas Chromatography/Mass Spectrometry for Semivolatile Organic Compounds

Packed column gas chromatography/mass spectrometry (GC/MS) is a well-established method for the determination of semivolatile organic compounds, including this compound, in various environmental matrices such as solid waste, soil, and groundwater. nih.govnih.gov This technique is suitable for quantifying neutral, acidic, and basic organic compounds that are soluble in methylene (B1212753) chloride and can be eluted from a packed GC column without derivatization. nih.govnih.gov

While this method is broadly applicable, the detection limit for 3,4-toluenediamine is not explicitly defined and is dependent on the specific sample matrix and concentration levels. nih.gov The precision and accuracy of the method are directly related to the concentration of the analyte. nih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound provides characteristic absorption bands that confirm its structure. The presence of amino groups (N-H) is typically indicated by stretching vibrations in the region of 3300 cm⁻¹.

FT-IR analysis can be performed using various techniques, such as the KBr-pellet method, where the sample is mixed with potassium bromide and pressed into a pellet. nih.gov The spectrum reveals key functional groups and provides a molecular fingerprint for identification. The technique is also used to validate the incorporation of 3,4-DAT into polymers by identifying characteristic N-H and other relevant vibrational bands.

Table 2: Key FT-IR Data for this compound

TechniqueSample Source/Catalog NumberCopyright/Reference
KBr-Pellet Ega-Chemie GmbH & Co KG, Steinheim© 1989, 1990-2025 Wiley-VCH GmbH nih.gov
ATR-IR Aldrich, Catalog Number 339938© 2018-2025 Sigma-Aldrich Co. LLC. nih.gov
Vapor Phase DIGILAB FTS-14SpectraBase nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. In a solvent like Chloroform-d (CDCl₃), the aromatic protons typically appear as a set of multiplets in the range of 6.4-6.6 ppm. nih.gov The protons of the two amino groups produce a broad signal, and the three protons of the methyl group generate a singlet, typically around 2.19-2.20 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. For this compound, this includes the four distinct aromatic carbons, the carbon of the methyl group, and the two carbons bonded to the amino groups. The chemical shifts are influenced by the electron-donating effects of the amine and methyl substituents. nih.gov

Detailed NMR data for this compound are presented below.

NucleusSolventChemical Shifts (ppm) and MultiplicityAssignment
¹H NMRCDCl₃6.54 (d)Aromatic CH
6.51 (d)Aromatic CH
2.19 (s)-CH₃
¹³C NMRCDCl₃134.96Aromatic C-NH₂
131.86Aromatic C-NH₂
129.59Aromatic C-CH₃
120.28Aromatic CH
117.30Aromatic CH
116.91Aromatic CH
20.62-CH₃

Studies on Schiff base ligands derived from this compound also utilize ¹H and ¹³C NMR to confirm the formation of the azomethine group (–C=N–), identified by characteristic shifts in the spectra. pnrjournal.com

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to study the conjugation and chromophoric groups. This compound, being an aromatic amine, exhibits characteristic absorption bands in the UV region. Spectra can be recorded in various solvents such as methanol (B129727), ethanol, dichloromethane, and acetonitrile. chemwhat.com The technique is also valuable for monitoring reactions involving 3,4-DAT, such as its use in the synthesis of azo-azomethine dyes, where the formation of the product can be tracked by the appearance of new absorption bands in the visible region. researchgate.net For instance, the degradation of related diaminotoluenes can be monitored by observing the decay in absorbance at specific wavelengths.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns. massbank.eu For this compound (molecular weight: 122.17 g/mol ), the molecular ion peak [M]⁺ is observed at m/z 122. nih.gov

Common ionization techniques used for the analysis of 3,4-DAT and its derivatives include Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization, as well as softer ionization methods like Electrospray Ionization (ESI) and Chemical Ionization (CI). chemwhat.com ESI-QTOF (Quadrupole Time-of-Flight) mass spectrometry can provide high-resolution mass data for the protonated molecule [M+H]⁺, confirming its exact mass. nih.govmassbank.eu

m/z ValueIonTechniqueReference
123.09167[M+H]⁺ESI-QTOF nih.gov
122[M]⁺GC-MS nih.gov
121[M-H]⁺ or [M-H₂]⁺ fragmentGC-MS nih.gov

In studies of oligomers derived from the related 2,4-diaminotoluene (B122806), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has been used to confirm the formation and size of the oligomeric chains. tandfonline.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. While XPS data for the this compound monomer is not commonly reported, the technique is invaluable for characterizing polymers and surface-modified materials derived from it. nus.edu.sg

In the analysis of nitrogen-containing polymers, such as those synthesized from 3,4-DAT, XPS can differentiate between various nitrogen environments. mdpi.com For example, in studies of polyaniline, a structurally related polymer, the high-resolution N 1s spectrum is deconvoluted into components corresponding to benzenoid amine (–NH–), quinoid imine (=N–), and protonated/charged nitrogen (–NH⁺–) units. nus.edu.sg This allows for a quantitative assessment of the polymer's oxidation and protonation state. nus.edu.sg

Similarly, the C 1s region can be analyzed to identify carbons bonded to other carbons (C-C), nitrogen (C-N), and oxygen (if present), providing detailed insight into the polymer's structure. mdpi.com This makes XPS a critical tool for understanding the surface chemistry of functional materials, sensors, and modified electrodes prepared using this compound. mdpi.comdntb.gov.ua

Microscopic and Nanostructural Analysis

Microscopy techniques are essential for visualizing the morphology, topography, and nanostructure of materials synthesized from this compound, particularly in the context of polymers, composites, and nanomaterials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. ebsco.com It is widely applied to study the morphology of materials derived from diaminotoluenes. For instance, in the synthesis of oligo(2,4-diaminotoluene), SEM is used to observe the physical form and aggregation of the resulting oligomer particles. tandfonline.com

In other applications, SEM is used to examine the surface of modified electrodes or composite materials. For example, when developing sensors, SEM can visualize how nanoparticles or polymer films are distributed on an electrode surface. researchgate.netnih.gov This analysis can reveal details about pore structure, particle distribution, and film uniformity, which are critical to the material's performance. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM by passing a beam of electrons through an ultrathin specimen. govinfo.gov This allows for the visualization of internal structures and nanofeatures. TEM is crucial for characterizing the size, shape, and distribution of nanoparticles or the nanostructure of polymers. nih.gov

In studies involving oligomers of diaminotoluene, TEM, along with Selected Area Electron Diffraction (SAED), can confirm the formation of nanostructures and provide information about their crystallinity. tandfonline.com For materials like metal oxide nanoparticles used in sensors for this compound, TEM is used to determine the core nanoparticle structure and size. researchgate.net When 3,4-DAT is used in the creation of composite materials, such as those involving graphene oxide, TEM can show how the different components are integrated at the nanoscale. mdpi.com

Selected Area Electron Diffraction (SAED)

Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to determine the crystallographic structure of a material. wikipedia.org When applied to materials synthesized using this compound, SAED patterns can reveal their crystalline or amorphous nature.

For instance, in the study of an oligo(2,4-diaminotoluene), which shares a similar diaminotoluene structure, SAED was employed alongside other techniques to confirm the formation of the desired oligomer. tandfonline.com In another case, the SAED pattern of graphitic carbon nitride (g-C3N4) showed a polycrystalline nature with distinct bright spots. researchgate.net However, after grafting with a toluene (B28343) diamine derivative (TDA), these spots vanished, and the pattern exhibited diffuse concentric rings, indicating a loss of long-range atomic order and a more amorphous structure in the grafted material. researchgate.net

The interpretation of SAED patterns relies on the diffraction of electrons by the crystalline lattice of the sample. A single crystal produces a pattern of sharp spots, while a polycrystalline material results in a series of rings. wikipedia.orgresearchgate.net The transition from bright spots to diffuse rings, as seen in the g-C3N4-TDA composite, signifies a significant change in the material's crystallinity due to the incorporation of the diaminotoluene derivative. researchgate.net

Key Findings from SAED Analysis:

MaterialSAED Pattern DescriptionImplied Structure
g-C3N4Polycrystalline with bright spotsCrystalline
g-C3N4-TDA 0.5Diffuse concentric rings with no discrete reflectionsAmorphous / Loss of long-range order

Thermal Analysis Techniques (e.g., TGA, DTG)

For polymers and oligomers derived from diaminotoluenes, TGA is crucial for determining their suitability for various applications. The decomposition of this compound itself is known to occur at temperatures above 200°C. In the analysis of an oligo(2,4-diaminotoluene), TGA traces showed a multi-stage weight loss. researchgate.net A minor initial loss around 120°C was attributed to the evaporation of moisture, while significant degradation of the oligomer backbone occurred at higher temperatures, specifically at 249°C and 345°C, as indicated by peaks in the DTG curve. researchgate.net This thermal behavior confirmed the formation of the oligomer, which exhibited improved thermal stability compared to the monomer. researchgate.net

The data from TGA and DTG analyses are often presented in plots of weight loss versus temperature and the rate of weight loss versus temperature, respectively. osti.gov These plots allow for the precise determination of decomposition onset and peak temperatures.

Thermal Decomposition Data for Oligo(2,4-DAT):

TemperatureEvent
~120°CEvaporation of moisture
249°COnset of major oligomer degradation
345°CFurther decomposition of the oligomer backbone

Other Analytical Techniques

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. researchgate.net For polyamides and other polymers synthesized using this compound, GPC is instrumental in assessing the success of the polymerization reaction by measuring the average molecular weights (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn). epo.orgresearchgate.net

Research on various aromatic polyamides has demonstrated the utility of GPC in characterizing the resulting polymers. For example, a series of novel polyamides showed weight-average molecular weights in the range of 46,500–66,300 g/mol and number-average molecular weights between 27,500–43,900 g/mol , with polydispersity indices ranging from 1.48 to 1.69. researchgate.net These values provide critical information about the length and distribution of polymer chains, which in turn influence the material's mechanical and physical properties.

Dynamic Light Scattering (DLS) and zeta potential measurements are powerful tools for characterizing particles in a solution. wyatt.comunchainedlabs.com DLS measures the hydrodynamic size of particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion, while zeta potential provides a measure of the surface charge of the particles, which is a key indicator of colloidal stability. wyatt.comparticle-metrix.com

These techniques have been applied to characterize oligomers of diaminotoluene. tandfonline.comresearchgate.net For an oligo(2,4-diaminotoluene), DLS was used to analyze the size of the oligomeric structures in solution. researchgate.net Zeta potential measurements are used to understand the stability of particle suspensions; a high absolute zeta potential (typically > 30 mV) indicates good stability due to electrostatic repulsion between particles. colostate.edu The measurement involves applying an electric field across the sample and measuring the electrophoretic mobility of the particles. nih.gov These analyses are crucial for applications where the oligomers or polymers are used in dispersed form, such as in coatings, sensors, or biomedical applications. researchgate.netgoogleapis.com

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been employed to calculate various properties of 3,4-DAT and related molecules. acs.orgresearchgate.net

DFT calculations are utilized to determine the optimized structures and molecular total energies of compounds. acs.org A key aspect of these calculations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity and susceptibility to electronic transitions. researchgate.netwuxiapptec.com

For instance, in studies of related systems, the HOMO-LUMO energy gap has been used to evaluate the stability and adsorption energy for different configurations. researchgate.net DFT can be used to calculate the energies of the HOMO and LUMO, and this data provides insight into the electron-donating and electron-accepting capabilities of the molecule. researchgate.net The analysis of frontier orbitals can be extended to understand the effects of substituents on the electronic properties of conjugated molecules. rsc.org

Table 1: Illustrative Frontier Orbital Data from DFT Calculations

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability of a molecule to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability of a molecule to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and stability. researchgate.net

This table provides a conceptual framework. Specific energy values for 3,4-Diaminotoluene would require dedicated DFT calculations.

The Molecular Electrostatic Potential (ESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. researchgate.net It provides a visual representation of the electrostatic potential on the electron density surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). walisongo.ac.id These maps are instrumental in interpreting noncovalent interactions and predicting sites for electrophilic and nucleophilic attack. researchgate.net The evaluation of ESP can be a computationally intensive task, but efficient algorithms have been developed to facilitate these calculations for large systems. rsc.org For this compound, an ESP map would reveal the nucleophilic character of the amino groups, which are regions of negative potential, and the electrophilic character of other parts of the molecule.

Statistical Modeling in Chemical Processes

Statistical modeling plays a crucial role in understanding and optimizing chemical processes involving this compound. For example, in the context of removing 3,4-DAT from wastewater, statistical models can be used to analyze the adsorption behavior onto various materials. researchgate.net These models can help in interpreting the influence of different experimental parameters on the removal efficiency.

Prediction of Reaction Paths and Mechanisms

Computational chemistry offers powerful methods for predicting the most likely pathways and mechanisms of chemical reactions. jocpr.com By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the step-by-step process of a chemical transformation. jocpr.comosti.gov This predictive capability is invaluable for understanding the synthesis of derivatives from this compound and for designing more efficient synthetic routes. rsc.org Advanced techniques, such as combining neural network potentials with reaction path search methods, are being developed to accelerate the exploration of complex reaction networks. chemrxiv.org

Understanding Spectral Properties and Sensing Abilities through Computational Chemistry

Computational methods are instrumental in interpreting the spectral properties of molecules and in designing new chemical sensors. tandfonline.com For oligomers of diaminotoluenes, computational chemistry has been used to understand their structure, spectral characteristics, and sensing capabilities for detecting substances like arsenic. tandfonline.comingentaconnect.com By calculating electronic transitions, researchers can correlate theoretical spectra with experimental data, leading to a deeper understanding of the molecule's photophysical properties. This knowledge can then be applied to the rational design of fluorescent probes and sensors based on the this compound scaffold.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The predominant industrial synthesis of 3,4-Diaminotoluene involves the catalytic hydrogenation of o-nitro-p-toluidine. nbinno.com This method is favored for its high purity (often exceeding 99.5%) and yields (typically 96-97%), and it represents a significant improvement over older techniques that used iron powder or sodium sulfide (B99878), generating considerably less wastewater. nbinno.comgoogle.com However, future research can further enhance the sustainability of 3,4-DAT production.

Key research avenues include:

Biocatalytic Synthesis: The use of enzymes or whole-cell microorganisms presents a promising green alternative to traditional chemical catalysis. mdpi.com Research into biocatalysis for amine-containing pharmaceuticals has demonstrated the potential for safer, more efficient, and less costly manufacturing processes. mdpi.com Future work could focus on discovering or engineering enzymes (such as transaminases or imine reductases) capable of converting precursors to 3,4-DAT under mild, aqueous conditions, thereby reducing energy consumption and eliminating the need for metal catalysts. mdpi.combenthamscience.com

Advanced Catalysts: While palladium on carbon (Pd/C) and Raney nickel are effective, research into more sustainable catalysts is warranted. nbinno.com This includes developing catalysts from earth-abundant, non-toxic metals or designing nanocatalysts with higher activity and selectivity, which would allow for lower catalyst loading and milder reaction conditions.

Greener Solvent Systems: The current process often utilizes alcoholic solvents like methanol (B129727). nbinno.compatsnap.com Investigating the use of greener solvents, such as deep eutectic solvents (DESs), could significantly reduce the environmental footprint of the synthesis. mdpi.com DESs have shown promise in other metal-catalyzed amine syntheses, offering potential benefits in recyclability and process safety. mdpi.com

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable, bio-based starting materials instead of petrochemical feedstocks. rsc.org Future research could explore synthetic pathways to produce 3,4-DAT precursors from biomass, which would represent a major step towards a fully sustainable manufacturing process. rsc.org

Synthesis ApproachKey FeaturesPotential Sustainability Enhancements
Current Catalytic HydrogenationHigh yield (96-97%), high purity (>99.5%), uses Pd/C or Raney Nickel catalysts. nbinno.comgoogle.comAlready an improvement over older iron/sulfide methods by reducing wastewater. nbinno.com
Future: BiocatalysisUses enzymes or microbes. mdpi.comOperates in mild, aqueous conditions; reduces energy use and metal waste. benthamscience.com
Future: Advanced CatalysisDevelopment of earth-abundant metal or nanocatalysts.Reduces reliance on precious metals and allows for milder reaction conditions.
Future: Greener SolventsReplacement of traditional organic solvents with alternatives like Deep Eutectic Solvents (DESs). mdpi.comImproves process safety and solvent recyclability. mdpi.com

Exploration of New Functional Materials with Tunable Properties

This compound is a foundational component in materials such as polyurethane foams, epoxy resins, and dyes. guidechem.com Its bifunctional nature, with two reactive amine groups, makes it an excellent monomer, cross-linking agent, and chain extender. Future research should focus on leveraging this versatile structure to create novel functional materials with precisely controlled properties.

Unexplored avenues in this area include:

Advanced Chemosensors and Probes: The aromatic amine structure of 3,4-DAT makes it an attractive candidate for developing optical and electrochemical sensors. researchgate.net Research has shown that amine-based fluorescent probes can be designed for high sensitivity and selectivity. nih.gov Future work could involve synthesizing derivatives of 3,4-DAT to create a new class of chemosensors for detecting environmental pollutants, metal ions, or biologically relevant molecules. nih.gov By modifying the substituents on the aromatic ring, the sensor's affinity and selectivity could be tuned for specific targets.

High-Performance Polymers: While 3,4-DAT is used in polyurethanes, its potential in other advanced polymers is not fully explored. nbinno.com Research could focus on incorporating 3,4-DAT into the backbone of polymers like polyimides or polybenzimidazoles. These polymers are known for their exceptional thermal stability and mechanical strength, and the specific geometry of 3,4-DAT could impart unique processing characteristics or performance attributes.

Tunable Optical Materials: As an intermediate for dyes, 3,4-DAT is integral to producing color. nbinno.com Future research could explore the synthesis of novel solvatochromic or electrochromic dyes based on a 3,4-DAT core. By creating materials that change color in response to solvent polarity or an applied voltage, new applications in smart windows, displays, and molecular probes could be realized.

In-depth Mechanistic Studies of Complex Biological Interactions

Understanding the interaction of this compound at a molecular level is crucial. Research has indicated that the biological activity of substituted benzenediamines is linked to their metabolic activation and subsequent interaction with cellular macromolecules. nih.gov

Future in-depth studies should focus on:

Metabolic Activation Pathways: It is understood that metabolic processes can activate diaminotoluenes to form reactive intermediates that may bind to DNA. A key area for future research is the precise structural identification of these reactive metabolites. Advanced analytical techniques, such as high-resolution mass spectrometry, could be employed to characterize the intermediates formed by cytochrome P450 enzymes. A study on a different compound series with a 2,5-diaminothiophene structure proposed a bioactivation mechanism involving oxidation to a diimine reactive intermediate, a pathway that could be investigated for 3,4-DAT. nih.gov

Enzyme Interaction and Detoxification: The enzyme N-acetyltransferase is thought to play a role in the detoxification of substituted-benzenediamines. nih.gov In-depth mechanistic studies are needed to understand the specifics of this interaction. This includes determining the binding affinity of 3,4-DAT for different N-acetyltransferase isoforms, solving the crystal structure of the enzyme-substrate complex, and clarifying the kinetics of the acetylation process. This knowledge could provide fundamental insights into how molecular structure dictates the rate of metabolic detoxification.

Macromolecular Adduct Formation: The interaction of activated 3,4-DAT with macromolecules like proteins and nucleic acids is a critical aspect of its biological activity. Future research should aim to map the specific binding sites on DNA and proteins. Identifying the structure of these adducts would provide a detailed molecular picture of the interactions and clarify the mechanisms at play.

Advanced Environmental Remediation and Monitoring Strategies

As an industrial chemical, the detection and remediation of this compound in the environment are important considerations. Future research should target more efficient and sensitive methods for both monitoring and cleanup.

Potential research directions include:

Targeted Bioremediation: Numerous bacteria are capable of degrading monocyclic aromatic amines, typically using them as a source of carbon and energy. nih.gov The degradation often proceeds through pathways involving dioxygenases, deamination, or hydroxylation. nih.gov Future research should focus on isolating and characterizing specific microbial strains or consortia that are highly efficient at degrading 3,4-DAT. Genetic engineering could also be employed to enhance the metabolic capabilities of these microorganisms for use in bioremediation applications. nih.govpjoes.com

Advanced Oxidation Processes (AOPs): For environments where bioremediation is not feasible, AOPs could be explored. These technologies use powerful oxidizing agents like hydroxyl radicals to break down persistent organic pollutants. Research is needed to optimize AOPs (e.g., Fenton, ozonation, photocatalysis) specifically for the chemical structure of 3,4-DAT to ensure complete mineralization into harmless products like carbon dioxide and water. openbiotechnologyjournal.com

Next-Generation Sensors: There is an ongoing need for rapid, selective, and field-deployable sensors for environmental monitoring. Research has demonstrated the feasibility of developing electrochemical sensors for 3,4-DAT using modified electrodes, such as those with manganese cobalt oxide nanoparticles. researchgate.net Future work could focus on developing new nanomaterials or molecularly imprinted polymers to create sensors with even lower detection limits and higher selectivity, enabling real-time monitoring of water and soil quality. researchgate.net

StrategyFocus AreaFuture Research Goal
MonitoringNanoparticle-Based SensorsDevelop highly selective and sensitive electrochemical sensors for real-time, in-field detection of 3,4-DAT. researchgate.net
RemediationBioremediationIsolate and engineer specific microbial strains for efficient and complete degradation of 3,4-DAT in soil and water. nih.gov
RemediationAdvanced OxidationOptimize AOPs to achieve complete mineralization of 3,4-DAT into non-toxic end products.

Integration of AI and Machine Learning in Chemical Design and Prediction

Future research integrating AI and ML could include:

Synthesis Optimization: ML algorithms can be used to optimize reaction conditions for the synthesis of 3,4-DAT. beilstein-journals.org By creating models based on existing reaction data, AI could predict the optimal catalyst, solvent, temperature, and pressure to maximize yield and purity while minimizing energy consumption and waste. chemcopilot.com This data-driven approach can significantly reduce the number of experiments needed, accelerating the development of more sustainable synthetic routes. researchgate.net

Prediction of Material Properties: Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning, can predict the properties of new materials before they are synthesized. mdpi.com Researchers could build QSPR models to predict the thermal stability, mechanical strength, or optical properties of novel polymers derived from 3,4-DAT derivatives. This would enable the in silico design of new functional materials with tailored characteristics.

Modeling Biological and Environmental Fate: AI can be used to develop models that predict the biological interactions and environmental fate of 3,4-DAT and its derivatives. By analyzing its chemical structure, ML algorithms could predict its metabolic pathways, potential for bioaccumulation, or biodegradation rates in different environmental compartments. chemcopilot.com This predictive capability would be invaluable for designing safer and more environmentally benign chemicals from the outset.

Q & A

Q. What are the standard synthetic routes for 3,4-diaminotoluene, and how can purity be optimized during synthesis?

this compound is synthesized via cyclocondensation of toluenediamine derivatives with reagents like oxalyl chloride and phosgene under controlled conditions . For lab-scale synthesis, refluxing this compound with acetic acid is a common method to achieve intermediate products . To optimize purity, recrystallization from polar solvents (e.g., ethanol/water mixtures) is recommended, followed by characterization using melting point analysis (87–89°C) and HPLC with UV detection (λ ~254 nm). Ensure inert atmospheres during synthesis to prevent oxidation of amine groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) and causes skin/eye irritation (Category 2) . Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with oxidizing agents due to potential exothermic reactions. Store at -20°C in airtight containers for long-term stability . In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for respiratory or dermal irritation .

Q. How is this compound utilized in polymer chemistry, and what analytical methods validate its incorporation?

It serves as a precursor for polyurethanes, polyamides, and polyureas via reactions with diisocyanates or carbonyl compounds . To confirm polymer incorporation, use FT-IR to identify N-H stretches (~3300 cm⁻¹) and C=O bands (~1700 cm⁻¹). Gel permeation chromatography (GPC) can assess molecular weight distribution, while thermogravimetric analysis (TGA) evaluates thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How do structural isomers of diaminotoluene (e.g., 2,3- vs. This compound) influence carcinogenicity and CYP1A induction mechanisms?

Isomeric differences significantly impact biological activity. This compound shows higher carcinogenic potential due to its ability to bind the aromatic hydrocarbon receptor (AhR) and induce CYP1A enzymes, which metabolize it into genotoxic intermediates . In contrast, 2,3-diaminotoluene exhibits weaker AhR binding and lower mutagenicity. Validate these mechanisms using luciferase reporter assays for CYP1A induction and Ames tests for mutagenicity .

Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic activation differences. Use hepatic S9 fractions (from rat/mouse liver) in in vitro assays to simulate in vivo metabolism . For mechanistic clarity, employ stable isotope-labeled this compound (e.g., d₃-labeled analogs) in LC-MS/MS studies to track metabolite formation and adducts in target organs . Dose-response studies in rodent models (oral/dermal exposure) can reconcile LD₅₀ variations .

Q. How can this compound be integrated into electrochemical sensors, and what nanomaterials enhance sensitivity?

It acts as a recognition element in sensors for environmental toxins. For example, TiO₂-Al₂O₃ nanocomposites synthesized via microwave irradiation improve conductivity and surface area for detecting this compound at sub-ppm levels . Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are optimal for measuring redox peaks (e.g., oxidation at ~0.5 V vs. Ag/AgCl). MnCoₓOᵧ nanoparticles further enhance signal-to-noise ratios in hydrothermally prepared sensors .

Q. What advanced chromatographic techniques quantify trace impurities in this compound batches?

Use GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) to separate and identify impurities like 2,4-diaminotoluene or nitrotoluene derivatives . For quantification, employ a calibration curve with internal standards (e.g., deuterated toluene-d₈). LC-UV/FLD (fluorescence detection) at λₑₓ/λₑₘ = 280/320 nm improves sensitivity for aromatic amine byproducts .

Q. How does this compound interact with microbial pathways in environmental remediation studies?

Its biodegradation involves microbial dioxygenases that cleave the aromatic ring. Pseudomonas spp. strains expressing toluene dioxygenase (TOD) convert it into catechol derivatives, which are further metabolized via the β-ketoadipate pathway . Monitor degradation using UV-Vis spectroscopy (absorbance decay at 270 nm) and COD (chemical oxygen demand) assays. Optimize conditions with pH 7.0 and 30°C for maximal activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.